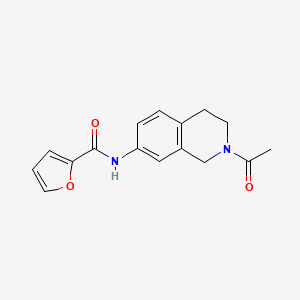

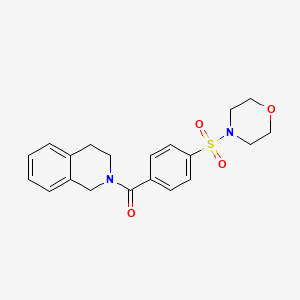

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydroisoquinolin-2(1H)-one is a type of nitrogen-containing heterocyclic compound . It’s a core structural component in various biologically active compounds .

Synthesis Analysis

Several methodologies have been developed for the synthesis of the 3,4-Dihydroisoquinolin-2(1H)-one framework, especially the 2-substituted derivatives . One of the methods used for the synthesis of similar compounds is the Castagnoli–Cushman reaction .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific substituents present in the molecule. For example, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Applications De Recherche Scientifique

Synthesis and Characterization :

- Belyaeva et al. (2018) reported the synthesis of a compound structurally similar to (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone through the simultaneous double C2/C3 functionalization of the pyridine ring of quinoline molecule. This indicates the compound's potential for versatile chemical modifications and applications in synthetic organic chemistry (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).

Biological Activities :

- A study by Bonilla-Castañeda et al. (2022) synthesized a derivative related to the target compound, known for its therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This indicates the potential medical applications of this compound in various therapeutic areas (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Pharmaceutical Development :

- Jiang et al. (2019) explored the structure-based design and synthesis of butyrylcholinesterase inhibitors, starting from a structural analogue of the target compound. This demonstrates the compound's relevance in drug discovery, particularly for neurodegenerative diseases like Alzheimer's (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).

Chemical Analysis and Characterization :

- Gatti et al. (2004) utilized a compound similar to the target for pre-column derivatization in the quality control of amino acids in pharmaceuticals. This suggests the compound's utility in analytical chemistry and pharmaceutical quality control (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).

Orientations Futures

Propriétés

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-20(21-10-9-16-3-1-2-4-18(16)15-21)17-5-7-19(8-6-17)27(24,25)22-11-13-26-14-12-22/h1-8H,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSGHFJSJMGAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)

![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)

![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)

![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2766390.png)

![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)

![4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2766398.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)